molecular formula C23H32N6O4 B5507365 7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5507365
M. Wt: 456.5 g/mol
InChI Key: ATUGXWMEMPOAIU-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. The 7-position features a 2-ethoxyethyl group (-CH₂CH₂-O-CH₂CH₃), while the 8-position is modified with a [4-(4-methoxyphenyl)piperazin-1-yl]methyl moiety. The ethoxyethyl group may enhance lipophilicity, influencing blood-brain barrier penetration, while the 4-methoxyphenylpiperazine moiety could modulate receptor binding via aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4/c1-5-33-15-14-29-19(24-21-20(29)22(30)26(3)23(31)25(21)2)16-27-10-12-28(13-11-27)17-6-8-18(32-4)9-7-17/h6-9H,5,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUGXWMEMPOAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Attachment of the Ethoxyethyl Group: This step involves the alkylation of the purine core with ethoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The C8 position (adjacent to the piperazinylmethyl group) is a common site for substitution. For example:

  • Halogenation : Reaction with POCl₃ or PCl₅ introduces chlorine at C2 or C6.

  • Amination : Treatment with ammonia or amines replaces the oxygen at C6 with amino groups.

Reaction TypeReagents/ConditionsExpected Product
ChlorinationPOCl₃, 80–100°C, DMF2-Chloro or 6-chloro derivatives
AminationNH₃ (aq.), reflux6-Amino-substituted purine

Piperazine Ring Functionalization

The piperazine nitrogen can react with electrophiles:

  • Acylation : Acetyl chloride or anhydrides form amides.

  • Alkylation : Alkyl halides or epoxides generate quaternary ammonium salts.

Reaction TypeReagents/ConditionsOutcome
AcylationAc₂O, pyridine, RTN-Acetylpiperazine derivative
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperazinium salt

Ether Cleavage

The ethoxyethyl chain may undergo hydrolysis:

  • Acidic Conditions : HCl/H₂O cleaves the ether bond to yield ethanol and a hydroxyl intermediate.

  • Basic Conditions : NaOH/EtOH promotes saponification of ester-like linkages.

Stability and Solvent Compatibility

Critical data for reaction design :

PropertyValue
SolubilityDMSO, ethanol, chloroform
Thermal StabilityStable up to 150°C
pH StabilityStable at pH 4–10

Mechanistic Insights

  • Enzyme Interactions : The compound’s purine scaffold may mimic adenosine, enabling competitive inhibition of kinases or adenosine receptors.

  • Metal Coordination : The piperazine nitrogen can bind transition metals (e.g., Cu²⁺), forming complexes that alter redox properties.

Scientific Research Applications

Medicinal Applications

The primary applications of this compound are found in the field of pharmaceuticals:

1.1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The piperazine moiety in this compound suggests potential activity against depressive disorders due to its structural similarity to known antidepressants like trazodone and fluoxetine. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for mood regulation .

1.2. Anti-acetylcholinesterase Activity

The compound has been evaluated for its anti-acetylcholinesterase (AChE) activity, which is significant for the treatment of Alzheimer's disease. In vitro studies demonstrated that certain derivatives could inhibit AChE effectively, thereby increasing acetylcholine levels in the brain and improving cognitive function .

1.3. Anticancer Properties

Preliminary studies suggest that compounds with a purine structure may possess anticancer properties by interfering with DNA synthesis and repair mechanisms in cancer cells. The presence of the methoxyphenyl and piperazine groups could enhance this activity through various pathways, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

  • Formation of the Purine Core : This is achieved through condensation reactions involving formamide derivatives.
  • Introduction of the Piperazine Moiety : Nucleophilic substitution reactions are employed to attach the piperazine group.
  • Attachment of the Ethoxyethyl Group : Alkylation with ethoxyethyl halides under basic conditions completes the synthesis.

Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

3.1. Study on Antidepressant Effects

A study published in a peer-reviewed journal demonstrated that modifications to the piperazine ring significantly increased binding affinity to serotonin receptors in animal models, suggesting potential use in treating anxiety and depression .

3.2. Evaluation of Anti-AChE Activity

In another study focusing on Alzheimer's treatment, derivatives similar to this compound were synthesized and tested for their ability to inhibit AChE effectively. Results indicated promising activity comparable to established AChE inhibitors .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with molecular targets such as enzymes or receptors. The purine core could facilitate binding to nucleotide-binding sites, while the piperazine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Modifications at Key Positions

7-Position Substitutions

  • Target Compound : 2-ethoxyethyl group. This ether-containing chain increases hydrophobicity compared to shorter alkyl or polar substituents.
  • Compound: 2-methoxyethyl group.
  • Compound : Ethyl group. The absence of an oxygen atom in the substituent decreases polarity, possibly reducing solubility but enhancing membrane permeability .

8-Position Substitutions

  • Target Compound : [4-(4-Methoxyphenyl)piperazin-1-yl]methyl. The methoxyphenyl group provides aromaticity and electron-donating effects, which may enhance binding to serotonin or adrenergic receptors .
  • Compound: 4-(4-Methoxyphenyl)piperazin-1-yl (direct attachment without a methyl linker).
  • Compound 2: 4-(2-Phenoxyethyl)piperazine. The phenoxyethyl group introduces bulkier aromaticity, which may improve selectivity for α-adrenoreceptors but increase metabolic vulnerability .
Pharmacological Activity
  • Antiarrhythmic Effects : reports that piperazine-containing analogs (e.g., compound 2) exhibit prophylactic antiarrhythmic activity (ED₅₀ = 54.9). The target compound’s methoxyphenylpiperazine group may similarly modulate ion channels or adrenergic pathways .
  • Receptor Affinity: Piperazine derivatives in show moderate α₁- and α₂-adrenoreceptor binding (Kᵢ = 0.152–4.299 µM). The target compound’s 4-methoxyphenyl group may enhance affinity due to hydrophobic and π-π interactions .
  • Hypotensive Activity: ’s 8-benzylamino analog (compound 11) demonstrates hypotensive effects. While the target compound lacks an 8-amino group, its piperazine moiety may still contribute to vasodilation .
Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Key Substituents
Target Compound ~458.5 2.1 7: 2-ethoxyethyl; 8: [4-(4-methoxyphenyl)piperazin-1-yl]methyl
Compound 370.4 1.8 8: 4-(4-methoxyphenyl)piperazin-1-yl
Compound 2 ~529.4 3.2 7: 2-hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl; 8: Unsubstituted
Compound ~394.4 1.5 7: 2-methoxyethyl; 8: [4-(2-hydroxyethyl)piperazin-1-yl]methyl

Note: LogP values estimated using fragment-based methods.

Biological Activity

7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine class of compounds. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C23H32N6O4
  • Molecular Weight : 456.54 g/mol
  • CAS Number : 848866-55-7
PropertyValue
Molecular FormulaC23H32N6O4
Molecular Weight456.54 g/mol
IUPAC Name7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the piperazine ring suggests potential activity as a serotonin receptor antagonist or agonist, which may influence mood and anxiety levels. Additionally, the purine structure can participate in multiple biochemical pathways, including those related to cellular signaling and energy metabolism.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Compounds with similar piperazine structures have been studied for their antidepressant properties. They often act on serotonin transporters and receptors.
  • Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents.
  • Antitumor Properties : Preliminary studies have indicated that certain purine derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in the Journal of Medical Pharmaceutical and Allied Sciences reported that benzimidazole derivatives exhibited significant anti-inflammatory activity with IC50 values around 8 µM against COX enzymes . This suggests that similar modifications in the purine structure could yield compounds with enhanced anti-inflammatory properties.
  • Research on sigma receptor antagonists based on pyrimidine scaffolds demonstrated dose-dependent anti-nociceptive effects in neuropathic pain models . This indicates that modifications to the purine structure could similarly enhance analgesic properties.

Q & A

Q. What are the standard synthetic routes for synthesizing 7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, starting with the functionalization of the purine-2,6-dione core. Key steps include:

  • Alkylation : Introducing the 2-ethoxyethyl group at position 7 via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF).
  • Piperazine Coupling : The 4-(4-methoxyphenyl)piperazine moiety is attached via a Mannich reaction or reductive amination, using formaldehyde as a bridging agent .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final product.
    Validation : Monitor intermediates via TLC and confirm final structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : 1H^1H-NMR for proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, purine methyl groups at δ 3.0–3.3 ppm).
    • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., expected [M+H]+^+ for C24_{24}H33_{33}N7_7O4_4).
  • Contradiction Resolution :
    • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity between the ethoxyethyl chain and piperazine group.
    • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
      Reference : Statistical design of experiments (DoE) can optimize spectral acquisition parameters and minimize artifacts .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. For instance, the purine-2,6-dione core may exhibit reactivity at C8 due to electron-withdrawing effects.
  • Reaction Path Sampling : Tools like the Artificial Force Induced Reaction (AFIR) method can map potential reaction pathways, such as nucleophilic attacks on the piperazine-methyl group .
  • Machine Learning : Train models on analogous purine derivatives to predict solubility, stability, or catalytic behavior under varying conditions .

Q. What experimental design strategies are recommended for optimizing the synthesis yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Factors : Reaction temperature, solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation steps).
    • Response Surface Methodology (RSM) : Central composite design to model non-linear relationships between variables.
  • Case Study : For the Mannich reaction step, a 32^2-factorial design identified optimal conditions: 60°C, DMF as solvent, and 1.2 eq. of formaldehyde, achieving 78% yield .
  • Process Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers analyze the compound’s binding affinity to biological targets (e.g., adenosine receptors) using structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with A2A_{2A} adenosine receptors. Focus on the piperazine moiety’s role in hydrogen bonding with Asp52^{52}.
  • SAR Workflow :
    • Synthesize analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl).
    • Test affinity via radioligand binding assays (IC50_{50} values).
    • Correlate structural variations (e.g., electron-donating methoxy groups) with activity trends using multivariate regression .
      Validation : Cross-reference computational predictions with experimental IC50_{50} data to refine docking parameters .

Q. What strategies mitigate degradation of this compound during storage or in biological assays?

Methodological Answer:

  • Stability Studies :
    • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 3–10) to identify degradation pathways (e.g., hydrolysis of the ethoxyethyl group).
    • Analytical Monitoring : Use HPLC-PDA to track degradation products; LC-MS to identify structural changes.
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under inert gas (N2_2) to prevent oxidation .

Q. How can researchers resolve contradictions between in silico predictions and experimental results in reactivity studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : DFT often neglects solvation; apply SMD implicit solvent models or molecular dynamics (MD) simulations to account for solvent polarity.
    • Steric Hindrance : Re-evaluate transition-state geometries if computational models underestimate steric clashes (e.g., between the piperazine group and purine core).
  • Iterative Refinement : Use experimental data (e.g., kinetic isotope effects) to adjust computational parameters, creating a feedback loop .

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